Cas no 3096-63-7 (Benzenamine,N-hydroxy-2,6-dimethyl-)

Benzenamine, N-hydroxy-2,6-dimethyl-, is a chemically significant aromatic amine derivative characterized by the presence of a hydroxylamine functional group and two methyl substituents at the 2- and 6-positions of the benzene ring. This structural configuration imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its sterically hindered amine group enhances selectivity in reactions such as nitrosation or oxidation, while the hydroxylamine moiety offers versatility in forming N-O bonds. The compound's stability and defined substitution pattern contribute to its utility in controlled synthesis processes, ensuring consistent performance in complex chemical transformations.
Benzenamine,N-hydroxy-2,6-dimethyl- structure
3096-63-7 structure
商品名:Benzenamine,N-hydroxy-2,6-dimethyl-
CAS番号:3096-63-7
MF:C8H11NO
メガワット:137.17904
MDL:MFCD01721992
CID:317795
PubChem ID:145679

Benzenamine,N-hydroxy-2,6-dimethyl- 化学的及び物理的性質

名前と識別子

    • Benzenamine,N-hydroxy-2,6-dimethyl-
    • N-(2,6-dimethylphenyl)hydroxylamine
    • N-Hydroxy-2,6-dimethylaniline
    • UNII-GQ8EDF3D00
    • AKOS025395381
    • N-Hydroxy-2,6-dimethylbenzenamine
    • Benzenamine, N-hydroxy-2,6-dimethyl- (9CI)
    • 2-(hydroxyamino)-1,3-dimethylbenzene
    • 3096-63-7
    • 2,6-Dimethylphenylhydroxylamine
    • N-HYDROXY-2,6-XYLIDINE
    • BRN 2081120
    • Hydroxylamine, N-(2,6-xylyl)-
    • SCHEMBL7603491
    • CHEMBL3278068
    • DTXSID50184945
    • GQ8EDF3D00
    • CCRIS 5431
    • starbld0038402
    • hydroxy-2,6-dimethylaniline
    • NS00116058
    • 2,6-Xylylhydroxylamine
    • MFCD01721992
    • Benzenamine, N-hydroxy-2,6-dimethyl-
    • 2M-328S
    • MDL: MFCD01721992
    • インチ: InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5,9-10H,1-2H3
    • InChIKey: YFVSZHCWKQTSGT-UHFFFAOYSA-N
    • ほほえんだ: ONC1=C(C)C=CC=C1C

計算された属性

  • せいみつぶんしりょう: 137.08413
  • どういたいしつりょう: 137.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 95.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

  • PSA: 32.26

Benzenamine,N-hydroxy-2,6-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1254590-5mg
Benzenamine, N-hydroxy-2,6-dimethyl-
3096-63-7 95%
5mg
$185 2024-06-07
A2B Chem LLC
AB42078-25mg
Benzenamine, N-hydroxy-2,6-dimethyl-
3096-63-7 95%
25mg
$269.00 2024-04-20
1PlusChem
1P00328U-5mg
Benzenamine, N-hydroxy-2,6-dimethyl-
3096-63-7 95%
5mg
$104.00 2025-02-19
eNovation Chemicals LLC
Y1254590-25mg
Benzenamine, N-hydroxy-2,6-dimethyl-
3096-63-7 95%
25mg
$445 2025-02-21
eNovation Chemicals LLC
Y1254590-5mg
Benzenamine, N-hydroxy-2,6-dimethyl-
3096-63-7 95%
5mg
$185 2025-02-21
abcr
AB497078-25 mg
N-(2,6-Dimethylphenyl)hydroxylamine; 95%
3096-63-7
25mg
€449.00 2023-06-15
AK Scientific
AMTGC179-5mg
N-(2,6-Dimethylphenyl)hydroxylamine
3096-63-7 95%
5mg
$80 2025-02-18
eNovation Chemicals LLC
Y1254590-25mg
Benzenamine, N-hydroxy-2,6-dimethyl-
3096-63-7 95%
25mg
$445 2024-06-07
abcr
AB497078-5mg
N-(2,6-Dimethylphenyl)hydroxylamine, 95%; .
3096-63-7 95%
5mg
€171.20 2024-08-02
abcr
AB497078-25mg
N-(2,6-Dimethylphenyl)hydroxylamine, 95%; .
3096-63-7 95%
25mg
€441.50 2024-08-02

Benzenamine,N-hydroxy-2,6-dimethyl- 関連文献

Benzenamine,N-hydroxy-2,6-dimethyl-に関する追加情報

Benzenamine, N-hydroxy-2,6-dimethyl- (CAS No. 3096-63-7): A Comprehensive Overview

Benzenamine, N-hydroxy-2,6-dimethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 3096-63-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of hydroxyl and methyl substituents on the benzene ring imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.

The compound’s molecular structure consists of a benzene core substituted with an N-hydroxy group at the 2-position and two methyl groups at the 2- and 6-positions. This specific arrangement contributes to its versatility in chemical transformations, enabling its use as a precursor in the synthesis of more complex molecules. The N-hydroxy group, in particular, is a key feature that facilitates nucleophilic substitution reactions, which are crucial in pharmaceutical synthesis.

In recent years, Benzenamine, N-hydroxy-2,6-dimethyl- has been explored for its potential role in the development of novel therapeutic agents. Researchers have been particularly interested in its ability to serve as a scaffold for designing molecules with specific biological activities. For instance, derivatives of this compound have shown promise in the inhibition of certain enzymes implicated in inflammatory and infectious diseases. The hydroxyl group’s ability to participate in hydrogen bonding interactions further enhances its utility in drug design, allowing for the optimization of binding affinity to biological targets.

One of the most compelling aspects of Benzenamine, N-hydroxy-2,6-dimethyl- is its role in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern pharmaceuticals, with many drugs featuring these cyclic structures due to their enhanced biological activity and metabolic stability. The compound’s framework can be readily modified to introduce various functional groups, enabling the creation of diverse heterocyclic derivatives. These derivatives have been investigated for their potential applications in treating conditions such as cancer, neurological disorders, and autoimmune diseases.

The pharmaceutical industry has also leveraged Benzenamine, N-hydroxy-2,6-dimethyl- as a key intermediate in the production of agrochemicals. Certain derivatives of this compound exhibit herbicidal and fungicidal properties, contributing to more effective crop protection strategies. The ability to modify its structure allows chemists to fine-tune its biological activity, ensuring that it meets the specific needs of agricultural applications.

In academic research, Benzenamine, N-hydroxy-2,6-dimethyl- has been utilized as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its well-defined reactivity profile makes it an excellent candidate for exploring catalytic processes and green chemistry principles. Researchers have reported novel catalytic systems that facilitate efficient transformations of this compound into valuable intermediates, highlighting its importance in sustainable chemical synthesis.

The synthesis of Benzenamine, N-hydroxy-2,6-dimethyl- typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by functional group transformations. Advances in synthetic chemistry have enabled more efficient and scalable production methods, making this compound more accessible for industrial applications.

The safety profile of Benzenamine, N-hydroxy-2,6-dimethyl- is another critical consideration in its use. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working within well-ventilated areas or fume hoods.

In conclusion, Benzenamine, N-hydroxy-2,6-dimethyl- (CAS No. 3096-63-7) is a versatile and important compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable building block for synthesizing complex molecules with diverse biological activities. As research continues to uncover new uses for this compound, its significance in chemical science is likely to grow further.

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